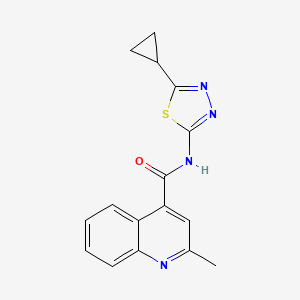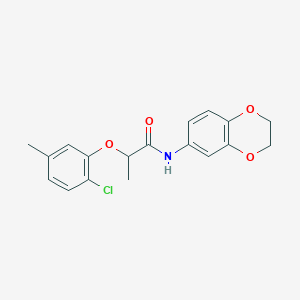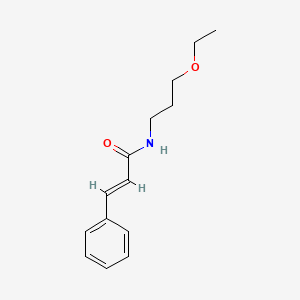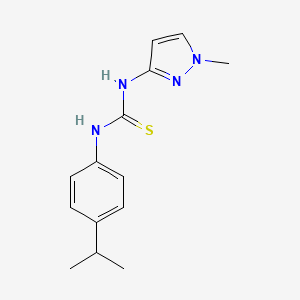
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-4-quinolinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-4-quinolinecarboxamide often involves multi-step chemical reactions, including cyclocondensation, thermal cyclocondensation, and reactions with chlorosulfonyl isocyanate or thionyl chloride. For instance, a similar compound was synthesized through thermal cyclocondensation of ethyl 7,8-diamino-9-cyclopropyl-4-fluoro-6-oxoquinoxaline-7-carboxylate with thionyl chloride, followed by acid-catalyzed hydrolysis (Al‐Qawasmeh et al., 2009). Such methods underscore the complexity and the careful control of conditions required for the synthesis of these compounds.
Molecular Structure Analysis
The structural characterization of similar compounds involves a range of spectroscopic techniques, including IR, MS, 1H- and 13C NMR spectra, and sometimes X-ray crystallography. These techniques help in understanding the molecular framework and the spatial arrangement of atoms within the molecule. The detailed structure elucidation of these compounds provides insights into their potential interactions and reactivity (Saeed et al., 2014).
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions, leading to the formation of novel heterocyclic compounds. Their reactivity is often exploited in synthesizing derivatives with potential biological activities. The introduction of functional groups such as cyclopropyl or thiadiazole enhances their chemical diversity and allows for the exploration of their reactivity under different conditions (Mohamed et al., 2020).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallinity, of these compounds are crucial for their practical application and formulation. These properties are often determined experimentally and are essential for understanding the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and potential for interactions with biological molecules, are critical. The presence of functional groups like the thiadiazole ring contributes to the compound's reactivity and its interactions. Studies have explored the synthesis and functionalization of thiadiazole derivatives to investigate their chemical properties and potential applications (Kovalenko et al., 2012).
Mecanismo De Acción
The mechanism of action of this compound is not specified in the sources I found.
Safety and Hazards
Propiedades
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-9-8-12(11-4-2-3-5-13(11)17-9)14(21)18-16-20-19-15(22-16)10-6-7-10/h2-5,8,10H,6-7H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXUCRYIELGZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=NN=C(S3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methylquinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1H-indol-3-yl)ethyl]-N'-(4-isopropylphenyl)thiourea](/img/structure/B4541405.png)

![N-(2,5-dimethoxyphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4541416.png)


![N-[3-(dimethylamino)propyl]-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide](/img/structure/B4541435.png)
![4-methyl-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine](/img/structure/B4541437.png)


![N-[1-(4-ethylphenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B4541472.png)
![7-[({4-allyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4541477.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-4-(2,3-dimethylphenoxy)butanamide](/img/structure/B4541482.png)
![1-benzyl-4-[(4-chloro-3-methylphenoxy)acetyl]piperazine](/img/structure/B4541489.png)
![1-benzyl-3-[(2-hydroxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4541494.png)